molecular formula C14H16N2O2S B2636835 2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588678-85-7

2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2636835
CAS RN: 588678-85-7
M. Wt: 276.35
InChI Key: VFPFTVSUZUPDCA-UHFFFAOYSA-N
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Description

2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (AFBC) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound with a five-membered ring structure. AFBC is a versatile molecule that has been used in various fields such as medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Biologically Active Derivatives

2-Amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have shown significant biological activities, including antibacterial and antifungal properties. The molecular structure of these compounds, featuring a thiophene ring and specific substitutions, enables specific interactions with biological targets, contributing to their antimicrobial efficacy. These compounds' activity is attributed to their molecular conformation, which is locked by intramolecular hydrogen bonding, reducing conformational flexibility and enhancing biological interactions (Vasu et al., 2005).

Azomethine Derivatives for Anticancer Activity

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized and analyzed for their potential pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are acyclic precursors to compounds derived from tetrahydro-3H-benzoteopheno[2,3-d]pyrimidine-4-one, showing promise in cancer therapy due to their predicted biological activities. The synthesis and analytical methods developed for these compounds facilitate the exploration of their structure-activity relationships, with the aim of identifying leading compounds for further pharmaceutical development (Chiriapkin et al., 2021).

Novel Tandem Transformations in Gewald Thiophenes

Research into novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes has led to the discovery of new pathways for thienopyrimidine synthesis. These transformations have not yielded tetrazole derivatives as expected but have resulted in derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, among others. This research provides insight into the reactivity of Gewald thiophenes and opens up new possibilities for the synthesis of heterocyclic compounds with potential biological activities (Pokhodylo et al., 2010).

Antiarrhythmic and Serotonin Antagonist Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have shown high activity in comparison to standard drugs, highlighting the therapeutic potential of thiophene derivatives in treating various cardiovascular and mental health conditions (Amr et al., 2010).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of derivatives, including 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and -3-carboxamide, have been detailed, providing foundational knowledge for the chemical and structural characterization of thiophene derivatives. These studies are crucial for understanding the molecular basis of the biological activities of these compounds and for guiding the design of new derivatives with enhanced properties (Begum et al., 2009).

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c15-13-12(10-5-1-2-6-11(10)19-13)14(17)16-8-9-4-3-7-18-9/h3-4,7H,1-2,5-6,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFTVSUZUPDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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